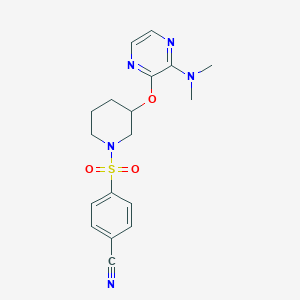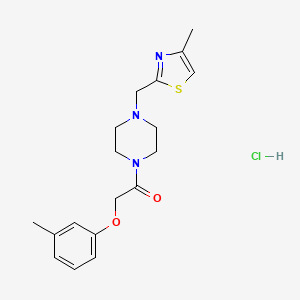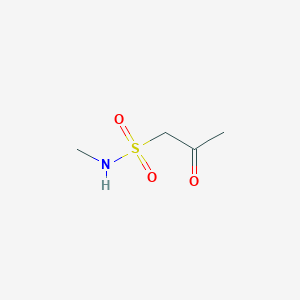
2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Photoreactions
Studies have investigated the photoreactions of related compounds, such as flutamide, under different conditions. For instance, flutamide undergoes different photoreactions in acetonitrile and 2-propanol solvents. These reactions are significant for understanding the stability and degradation pathways of pharmaceutical compounds under UV light exposure, which is crucial for developing safer and more effective medications (Watanabe, Fukuyoshi, & Oda, 2015).
Anticancer Activities
Research on synthesized derivatives similar to the compound has revealed potential anticancer, anti-inflammatory, and analgesic activities. For example, a study on 2-(substituted phenoxy) acetamide derivatives demonstrated their anticancer activity against breast cancer and neuroblastoma cell lines, suggesting the possibility of developing new therapeutic agents based on these compounds (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis of New Compounds
Research on the synthesis of novel compounds, such as AB-type monomers for polybenzimidazoles from related nitrophenyl acetamide derivatives, highlights the importance of these compounds in creating new materials with potential applications in high-performance polymers and other advanced materials (Begunov & Valyaeva, 2015).
properties
IUPAC Name |
2-(2-chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4/c11-8-2-1-7(14(16)17)5-9(8)18-6-10(15)13-4-3-12/h1-2,5H,4,6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTJRQHLOMZLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCC(=O)NCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2733350.png)

![Ethyl 3-methyl-5-[(4-oxochromene-3-carbonyl)amino]-4-thiocyanatothiophene-2-carboxylate](/img/structure/B2733352.png)
![2-{[(2-Cyclopentylethyl)amino]methyl}phenol](/img/structure/B2733353.png)


![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2733359.png)
![4-(2-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2733361.png)
![1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol](/img/structure/B2733362.png)


![1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2733367.png)
![N-(2,3-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2733368.png)
![5-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2733370.png)